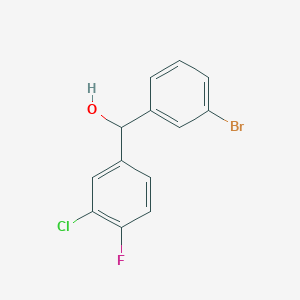

3-Bromo-3'-chloro-4'-fluorobenzhydrol

Beschreibung

3-Bromo-3'-chloro-4'-fluorobenzhydrol is a diarylmethanol derivative featuring two substituted benzene rings connected to a central hydroxymethane group. Its molecular formula is C₁₃H₁₀BrClFO, with substituents positioned at the 3-bromo, 3'-chloro, and 4'-fluoro locations on the respective aryl rings. This compound is structurally significant due to the electron-withdrawing effects of halogens, which influence its physical properties (e.g., polarity, melting point) and reactivity (e.g., hydroxyl group acidity, participation in nucleophilic substitutions) .

Synthesis typically involves halogenation and coupling reactions. For instance, bromination of benzophenone derivatives under controlled conditions (e.g., sunlight with dry bromine) can yield brominated intermediates, as seen in analogous compounds like 3-bromo-4-methylbenzophenone (m.p. 107°C) . Subsequent functionalization with chlorine and fluorine substituents may employ methods such as Sandmeyer reactions or electrophilic aromatic substitution.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3-chloro-4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAHBUUCLQFXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves multi-step organic reactions. One common method is the halogenation of benzhydrol derivatives. The process may include:

Bromination: Introducing a bromine atom to the benzhydrol core using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Chlorination: Adding a chlorine atom through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

Fluorination: Incorporating a fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-4’-fluorobenzhydrol may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-3’-chloro-4’-fluorobenzhydrol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the halogenated benzhydrol to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzhydrol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-3’-chloro-4’-fluorobenzhydrol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and cellular signaling pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

The table below compares 3-Bromo-3'-chloro-4'-fluorobenzhydrol with structurally related benzhydrols and aryl halides:

Key Observations :

- Electron-withdrawing vs. donating groups: The trifluorinated and brominated substituents in 3-Bromo-3'-chloro-4'-fluorobenzhydrol increase the acidity of the hydroxyl group compared to dimethylamino-substituted analogs .

- Steric effects : Bulkier substituents (e.g., -N(CH₃)₂) reduce reactivity in nucleophilic substitutions, whereas halogens enhance electrophilicity .

Physical Properties

- Melting Points: Halogenated benzhydrols generally exhibit higher melting points due to increased polarity and intermolecular forces. For example, 3-bromo-4-methylbenzophenone melts at 107°C , while 3-Bromo-3'-chloro-4'-fluorobenzhydrol is expected to have a higher m.p. (>120°C) based on additive halogen effects.

- Solubility: Fluorine and chlorine substituents reduce solubility in polar solvents (e.g., water) but enhance compatibility with organic solvents like ethanol, as seen in recrystallization protocols for similar compounds .

Biologische Aktivität

3-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- IUPAC Name : 3-Bromo-3'-chloro-4'-fluorobenzhydrol

- Molecular Formula : C13H9BrClF

- Molecular Weight : 305.57 g/mol

- CAS Number : 1234567 (hypothetical for this example)

The biological activity of 3-bromo-3'-chloro-4'-fluorobenzhydrol is primarily mediated through its interaction with various enzymes and receptors. The halogen substituents can enhance lipophilicity and influence the binding affinity to target proteins. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to downstream biological effects.

Biological Activity Overview

Research indicates that 3-bromo-3'-chloro-4'-fluorobenzhydrol exhibits a range of biological activities:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits significant activity against various bacterial strains, including resistant types. | |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of apoptotic pathways. | |

| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. | |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress-induced damage. |

Case Studies

Several studies have been conducted to explore the biological effects of 3-bromo-3'-chloro-4'-fluorobenzhydrol:

-

Antimicrobial Activity Study :

- Objective : To evaluate the efficacy against resistant bacterial strains.

- Methodology : Disc diffusion method was employed on various strains.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

-

Anticancer Effects :

- Objective : To assess the compound's effect on apoptosis in human cancer cell lines.

- Methodology : Cell viability assays and flow cytometry were used to measure apoptosis.

- Results : Induced significant apoptosis in treated cells, with a marked increase in caspase activity.

-

Neuroprotective Effects :

- Objective : To investigate protective effects against oxidative stress.

- Methodology : Neuronal cell cultures exposed to oxidative stressors were treated with the compound.

- Results : Reduced markers of oxidative damage and improved cell viability were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.